molecular formula C8H7BrClNO2 B1529643 Methyl 5-amino-4-bromo-2-chlorobenzoate CAS No. 1232505-83-7

Methyl 5-amino-4-bromo-2-chlorobenzoate

Cat. No. B1529643
CAS RN: 1232505-83-7
M. Wt: 264.5 g/mol
InChI Key: DTXCBLNBOPMFJS-UHFFFAOYSA-N
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Description

“Methyl 5-amino-4-bromo-2-chlorobenzoate” is a compound with the CAS Number: 1232505-83-7 . It has a molecular weight of 264.51 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-4-bromo-2-chlorobenzoate” can be represented by the InChI code: 1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3 . This indicates that the compound contains a methyl ester group (-COOCH3), an amino group (-NH2), a bromine atom, and a chlorine atom attached to a benzene ring .


Physical And Chemical Properties Analysis

“Methyl 5-amino-4-bromo-2-chlorobenzoate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Energetic Salts

"Methyl 5-amino-4-bromo-2-chlorobenzoate" and its derivatives have been explored for the synthesis of energetic salts. For example, salts of methylated 5-aminotetrazoles with energetic anions have been developed, demonstrating good thermal stabilities and potential for applications in explosives and propellants (Karaghiosoff et al., 2008).

Pharmacological Enhancers

In pharmacology, derivatives of "Methyl 5-amino-4-bromo-2-chlorobenzoate" have been investigated for their potential as allosteric enhancers at the A1 adenosine receptor, indicating significant effects on activity based on the modification at the thiophene C-5 position (Romagnoli et al., 2012).

Intermediate in Synthesis

This compound also serves as an intermediate in the synthesis of other complex molecules. For instance, it has been used in the scalable synthesis of dihydro-7-benzofurancarboxylic acid, an intermediate for pharmaceutical agents (Willemsens et al., 2004).

Catalysis

In catalysis, "Methyl 5-amino-4-bromo-2-chlorobenzoate" derivatives have been utilized in selective amination processes. Such processes are crucial for the selective introduction of amino groups into organic molecules, demonstrating high yields and chemoselectivity (Ji et al., 2003).

Organic Synthesis

The compound and its derivatives find use in organic synthesis, contributing to the synthesis of a variety of organic compounds. For example, the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid demonstrates its role in producing bioactive molecules (Yuan, 2006).

Nonlinear Optical Materials

Moreover, derivatives of "Methyl 5-amino-4-bromo-2-chlorobenzoate" have been explored for their applications in creating nonlinear optical materials, indicating the compound's versatility in material science (Babu et al., 2017).

Mechanism of Action

The mechanism of action of “Methyl 5-amino-4-bromo-2-chlorobenzoate” is not specified in the sources I found. The compound’s biological activity would depend on its interactions with biological molecules, which is not documented .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 5-amino-4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCBLNBOPMFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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